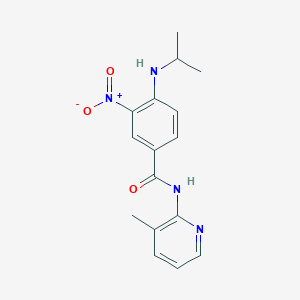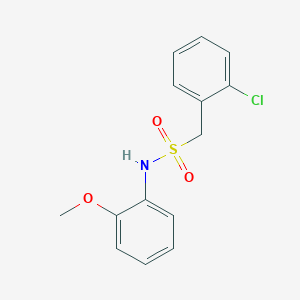
N-butyl-2-nitro-N-phenylbenzamide
Descripción general
Descripción
N-butyl-2-nitro-N-phenylbenzamide, also known as BB-NPB, is a chemical compound that belongs to the class of organic compounds called benzamides. It is a yellow crystalline solid with a molecular formula of C16H17N3O3 and a molecular weight of 299.33 g/mol. BB-NPB has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
N-butyl-2-nitro-N-phenylbenzamide binds to zinc ions through its phenyl and nitro groups, forming a complex that exhibits fluorescence properties. The binding affinity of N-butyl-2-nitro-N-phenylbenzamide for zinc ions is dependent on the pH and the presence of other metal ions such as copper and iron. The fluorescence emission of N-butyl-2-nitro-N-phenylbenzamide is also influenced by factors such as solvent polarity and viscosity.
Biochemical and Physiological Effects
N-butyl-2-nitro-N-phenylbenzamide has been shown to have minimal cytotoxicity and low toxicity in animal models. It does not affect cell viability or induce apoptosis at concentrations commonly used in experiments. N-butyl-2-nitro-N-phenylbenzamide has also been reported to have antioxidant properties, which may contribute to its neuroprotective effects in certain disease models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-butyl-2-nitro-N-phenylbenzamide as a fluorescent probe is its high selectivity for zinc ions over other metal ions. This allows for accurate detection and measurement of zinc ion concentrations in biological samples. N-butyl-2-nitro-N-phenylbenzamide is also relatively easy to synthesize and purify, making it accessible to researchers.
One limitation of N-butyl-2-nitro-N-phenylbenzamide is its sensitivity to pH and other environmental factors, which can affect its binding affinity and fluorescence properties. In addition, N-butyl-2-nitro-N-phenylbenzamide may not be suitable for certain experimental conditions or sample types, such as those with high levels of interfering metal ions.
Direcciones Futuras
There are several potential future directions for research involving N-butyl-2-nitro-N-phenylbenzamide. One area of interest is the development of new fluorescent probes based on the structure of N-butyl-2-nitro-N-phenylbenzamide, with improved selectivity and sensitivity for zinc ions. Another direction is the application of N-butyl-2-nitro-N-phenylbenzamide in studying the role of zinc ions in various physiological and pathological processes, such as Alzheimer's disease and cancer. Finally, N-butyl-2-nitro-N-phenylbenzamide may also have potential applications in other fields such as environmental monitoring and industrial chemistry.
Aplicaciones Científicas De Investigación
N-butyl-2-nitro-N-phenylbenzamide has been primarily used as a fluorescent probe for the detection of zinc ions in biological systems. Zinc ions play an important role in various physiological processes, including neurotransmission, gene expression, and immune function. N-butyl-2-nitro-N-phenylbenzamide can selectively bind to zinc ions and emit fluorescence upon excitation, making it a useful tool for monitoring zinc ion concentrations in living cells and tissues.
Propiedades
IUPAC Name |
N-butyl-2-nitro-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-2-3-13-18(14-9-5-4-6-10-14)17(20)15-11-7-8-12-16(15)19(21)22/h4-12H,2-3,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOIFHDZYMZOAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(cyclopentylamino)-2-oxo-1-phenylethyl]-4-methylbenzamide](/img/structure/B4392625.png)
![4-chloro-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide](/img/structure/B4392628.png)
![2-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4392642.png)



![2-{[4-(sec-butylamino)-6-(methylamino)-1,3,5-triazin-2-yl]thio}-N-(2-chlorophenyl)acetamide](/img/structure/B4392671.png)

![1-[3-(benzyloxy)phenyl]-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4392695.png)
![phenyl {4-[(cyclohexylamino)carbonyl]phenyl}carbamate](/img/structure/B4392713.png)



![4-{[(2-chloro-6-fluorobenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4392745.png)